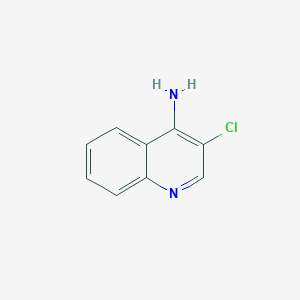

3-Chloroquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTTXDIQVCXFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485173 | |

| Record name | 4-Amino-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61260-22-8 | |

| Record name | 4-Amino-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroquinolin-4-amine: Chemical Properties and Structure Elucidation

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its numerous derivatives, 3-Chloroquinolin-4-amine represents a molecule of significant interest for researchers and drug development professionals. Its strategic placement of a chlorine atom and an amine group on the quinoline ring system offers a versatile platform for the synthesis of novel compounds with potential biological activities. The 4-aminoquinoline moiety is famously present in antimalarial drugs like chloroquine, highlighting the therapeutic potential embedded in this structural motif.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound and a detailed exploration of the modern analytical techniques employed for its definitive structure elucidation. For the purpose of this guide, where experimental data for this specific isomer is not publicly available, we will utilize high-quality predicted data and draw comparisons with closely related analogues to illustrate the principles of structural characterization.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing factors from reaction kinetics to bioavailability. The properties of this compound are summarized below. It is crucial to distinguish these from its isomers, such as the more commonly documented 7-chloroquinolin-4-amine.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 61260-22-8 | [3] |

| Molecular Formula | C₉H₇ClN₂ | [4] |

| Molecular Weight | 178.62 g/mol | [4] |

| Appearance | Solid (predicted) | [5] |

| Melting Point | 142-143 °C (for isomer 3-amino-4-chloroquinoline) | [4] |

| Boiling Point | 308.1±22.0 °C (Predicted for isomer 3-amino-4-chloroquinoline) | [4] |

| Density | 1.363±0.06 g/cm³ (Predicted for isomer 3-amino-4-chloroquinoline) | [4] |

| InChI Key | FWICNGJRPKVYQV-UHFFFAOYSA-N (for isomer 4-chloroquinolin-3-amine) | [5] |

Synthesis of this compound: A Proposed Synthetic Route

The synthesis of 4-aminoquinolines is a well-established area of organic chemistry, with the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines being a predominant strategy.[1][6] This approach is highly applicable for the preparation of this compound. The proposed synthesis commences with the appropriate dichlorinated quinoline precursor.

Proposed Synthetic Pathway: Nucleophilic Amination

The most direct route to this compound involves the selective amination of 3,4-dichloroquinoline. The rationale behind this selective reaction lies in the higher electrophilicity of the C4 position in the quinoline ring, which is activated by the ring nitrogen, making it more susceptible to nucleophilic attack than the C3 position.

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 61260-22-8|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. 4-Chloroquinolin-3-amine | 58401-43-7 [sigmaaldrich.com]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

"3-Chloroquinolin-4-amine" CAS number and molecular weight

An In-Depth Technical Guide to 3-Chloroquinolin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, this compound stands out as a pivotal building block for the synthesis of novel compounds with significant biological potential. This technical guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, and its burgeoning role in the landscape of modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile molecule in their research endeavors.

Core Compound Identification and Properties

This compound, a substituted quinoline, is a molecule of significant interest in synthetic and medicinal chemistry. It is crucial to address a common point of nomenclature confusion: while the user may refer to it as "this compound," the systematically correct IUPAC name is often cited as 4-Chloroquinolin-3-amine . For the purpose of this guide, we will use the user-referenced name while acknowledging its synonym.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 58401-43-7 | [1][2] |

| Molecular Formula | C₉H₇ClN₂ | [1][2] |

| Molecular Weight | 178.62 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [2][3] |

| Storage Conditions | 4°C, protect from light | [2][3] |

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amine group. The amine protons will likely appear as a broad singlet.[6][7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbons attached to the chlorine and nitrogen atoms will show characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (typically a pair of bands in the 3300-3500 cm⁻¹ region), C-N stretching, and vibrations associated with the aromatic quinoline core.[6][7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic M+2 isotopic peak (at approximately one-third the intensity of the molecular ion peak) is expected.[6]

Synthesis of this compound and Derivatives

The synthesis of 4-aminoquinolines, including this compound, is a well-established area of organic chemistry, with nucleophilic aromatic substitution (SNAr) being a predominant strategy.[8][9]

General Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The most common approach to synthesizing 4-aminoquinoline derivatives involves the reaction of a 4-chloroquinoline precursor with a suitable amine.[8][10] This reaction is regioselective, with the C4 position of the quinoline ring being more susceptible to nucleophilic attack.

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Detailed Experimental Protocol: Synthesis of a 4-Amino-7-chloroquinoline Derivative

The following is a representative protocol adapted from the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine, which illustrates the general principles applicable to the synthesis of related compounds.[10]

Materials:

-

4,7-dichloroquinoline

-

N,N-dimethyl-propane-1,3-diamine

-

Dichloromethane (DCM)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1.0 eq) and an excess of N,N-dimethyl-propane-1,3-diamine (2.0-3.0 eq).

-

Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 6-8 hours with continuous stirring.

-

Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Dilute the mixture with dichloromethane.

-

Washing: Transfer the organic layer to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure 4-amino-7-chloroquinoline derivative.

Applications in Drug Discovery and Medicinal Chemistry

The 4-aminoquinoline scaffold is a privileged structure in drug discovery, with numerous approved drugs and clinical candidates.[9] This framework is prevalent in treatments for a range of diseases, highlighting the potential of its derivatives, including this compound, as key intermediates.

A Foundation for Antimalarial Agents

The most well-known application of the 4-aminoquinoline core is in antimalarial drugs like Chloroquine and Hydroxychloroquine.[11][12] These drugs are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, ultimately killing the parasite.[11]

Emerging Roles in Oncology

Derivatives of 4-aminoquinoline have demonstrated significant potential as anticancer agents.[1][9] Their mechanisms of action are often multifaceted and can include the induction of apoptosis and the inhibition of DNA and RNA synthesis in cancer cells.[13] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing promising activity.[1][13]

Caption: Therapeutic applications of the 4-aminoquinoline scaffold.

Antiviral and Anti-inflammatory Properties

The immunomodulatory effects of 4-aminoquinolines have led to their use in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[11][12] More recently, these compounds have been investigated for their potential antiviral activities.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, such as a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in the synthesis of a wide range of biologically active molecules. Its central role in the construction of the 4-aminoquinoline scaffold, a proven pharmacophore, underscores its importance in modern drug discovery. A thorough understanding of its properties, synthesis, and applications will empower researchers to unlock the full potential of this compound in the development of next-generation therapeutics.

References

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. Available at: [Link]

-

3-Amino-4-chloroquinoline. ChemBK. Available at: [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

-

Synthesis of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol. ResearchGate. Available at: [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]

-

Chloroquine. Wikipedia. Available at: [Link]

-

[(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central. Available at: [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

-

Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. Available at: [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available at: [Link]

-

(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chloroquine - Wikipedia [en.wikipedia.org]

- 12. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 13. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]

An In-Depth Technical Guide to the Solubility of 3-Chloroquinolin-4-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Chloroquinolin-4-amine, a key heterocyclic amine scaffold in medicinal chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes theoretical principles with practical insights. While experimental quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for predicting and determining its solubility in a range of common organic solvents. We will delve into the physicochemical properties of the molecule, explore the intermolecular forces governing its interaction with various solvents, and provide detailed, field-proven protocols for experimental solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of this important molecular entity.

Introduction: The Significance of Solubility in the Application of this compound

The quinoline ring system is a foundational structural motif in a vast number of pharmacologically active compounds. The 4-aminoquinoline scaffold, in particular, is renowned for its presence in antimalarial drugs like chloroquine.[1] The introduction of a chlorine atom at the 3-position of 4-aminoquinoline creates this compound, a molecule with significant potential for further chemical modification and drug discovery endeavors.

The solubility of a compound is a critical physicochemical parameter that dictates its utility at every stage of the research and development pipeline. In chemical synthesis, the choice of solvent is paramount for achieving optimal reaction rates and yields. During purification, solubility differences are exploited in techniques like crystallization and chromatography. In the realm of drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a promising candidate. Therefore, a thorough understanding of the solubility of this compound in various organic solvents is not merely an academic exercise but a practical necessity for its successful application.

Physicochemical Properties of this compound: A Predictive Overview

Direct experimental data for the physicochemical properties of this compound are sparse in publicly accessible databases. However, we can infer its likely characteristics based on its structure and data from closely related analogs.

Molecular Structure and Functional Groups

The structure of this compound features a quinoline core, which is a bicyclic aromatic system containing a nitrogen atom. The key functional groups influencing its solubility are:

-

The Amino Group (-NH₂): Located at the 4-position, this primary amine is a hydrogen bond donor and acceptor, and it imparts basicity to the molecule.

-

The Chlorine Atom (-Cl): Situated at the 3-position, the electronegative chlorine atom introduces a dipole moment and can participate in weaker electrostatic interactions. Its presence can also influence the overall electron distribution of the aromatic system.

-

The Quinoline Nitrogen: This nitrogen atom is a hydrogen bond acceptor and contributes to the overall polarity and basicity of the molecule.

Caption: Molecular structure of this compound.

Predicted Physicochemical Parameters

In the absence of experimental data, computational models can provide valuable estimates for key parameters.

| Property | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | ~178.62 g/mol | Moderate molecular weight, generally favorable for solubility. |

| pKa (of the conjugate acid) | 8.0 - 9.0 | The amino group and quinoline nitrogen are basic. The compound will be protonated and more soluble in acidic conditions. |

| Melting Point (°C) | 150 - 180 | A relatively high melting point suggests strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility in non-polar solvents. |

| logP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | Indicates a moderate lipophilicity, suggesting a balance of solubility in both polar and non-polar organic solvents. |

Note: These values are estimations based on the structure and data from similar compounds and should be confirmed experimentally.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This is a manifestation of the intermolecular forces between the solute and solvent molecules. For this compound, the following interactions are key:

-

Hydrogen Bonding: The -NH₂ group and the quinoline nitrogen can act as hydrogen bond acceptors, while the -NH₂ group can also act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be good solvents.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the nitrogen and chlorine atoms. Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) can engage in dipole-dipole interactions, promoting solubility.

-

Van der Waals Forces: These non-specific interactions are present between all molecules and will be the dominant force in non-polar solvents (e.g., toluene, hexane).

The overall solubility is a result of the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Qualitative and Semi-Quantitative Solubility Profile

Based on the theoretical principles and anecdotal evidence from the synthetic chemistry literature, we can construct a predicted solubility profile for this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the amino group and quinoline nitrogen. |

| Polar Aprotic | DMSO, DMF | High to Moderate | Strong dipole-dipole interactions. These solvents are excellent at solvating a wide range of organic molecules. |

| Acetonitrile, Acetone | Moderate | Good dipole-dipole interactions, but generally less effective than DMSO and DMF for highly polar solids. | |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities. |

| Aromatic | Toluene | Low | Primarily van der Waals interactions, which may not be sufficient to overcome the crystal lattice energy of the solid. |

| Non-polar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Only weak van der Waals forces are at play. |

It is important to note that temperature will have a significant impact on solubility. For most solid-liquid systems, solubility increases with increasing temperature.[2]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

The Shake-Flask Method: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The solubility should be independent of the agitation time after a certain point.

-

-

Sample Processing:

-

After the agitation period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered samples and the standard solutions using a validated analytical method (HPLC or UV-Vis).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated samples.

-

-

Validation of Equilibrium:

-

Compare the solubility values obtained at different equilibration times (e.g., 24, 48, and 72 hours). If the values are consistent, it indicates that equilibrium has been reached.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening for Early-Stage Assessment

In early drug discovery, high-throughput screening (HTS) methods for solubility are often employed to rapidly assess a large number of compounds. These methods typically determine kinetic solubility, which can differ from thermodynamic solubility but is still a valuable parameter for initial compound selection.[4] Laser nephelometry is a common HTS technique that measures the light scattering caused by the precipitation of a compound from a solution (often a DMSO stock diluted into an aqueous or organic solvent).[4]

The Influence of pH on Solubility

As a basic compound, the solubility of this compound is expected to be highly dependent on pH in aqueous or partially aqueous systems.[5][6] In acidic conditions, the amino group and the quinoline nitrogen will be protonated, forming a more polar and, therefore, more water-soluble salt. This is a critical consideration for any applications involving biological systems or acidic reagents.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for understanding and predicting its solubility behavior. The principles of intermolecular interactions, combined with data from analogous compounds, suggest that polar protic and polar aprotic solvents are likely to be the most effective for dissolving this compound.

For researchers and drug developers, the experimental protocols outlined herein provide a clear and reliable path to obtaining the precise solubility data necessary for their specific applications. Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse set of organic solvents at various temperatures. Such data would be an invaluable resource for the scientific community, facilitating the continued exploration and application of this promising chemical scaffold.

References

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link to a relevant scientific article, if available]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link to a relevant scientific article, if available]

-

Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. [Link]

-

Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. [Link]

- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [Link to a relevant scientific article, if available]

- Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. [Link to a relevant scientific article, if available]

-

3-Chloroquinoline | C9H6ClN - PubChem. [Link]

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

Spectroscopic Data of 3-Chloroquinolin-4-amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-Chloroquinolin-4-amine (CAS: 58401-43-7), a key heterocyclic amine scaffold. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data for Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with structurally related quinoline derivatives. The methodologies outlined herein serve as a self-validating system for the structural confirmation and purity assessment of this compound, ensuring high standards of scientific integrity.

Introduction and Scientific Context

This compound belongs to the 4-aminoquinoline class of compounds, a structural motif of paramount importance in medicinal chemistry. The 4-aminoquinoline core is famously the backbone of antimalarial drugs like Chloroquine, demonstrating potent biological activity. Modifications to this core, such as the introduction of a chlorine atom at the 3-position, create novel derivatives for screening and development, necessitating unambiguous structural characterization.

Spectroscopic analysis is the cornerstone of modern chemical identification. It provides a non-destructive fingerprint of a molecule's structure, connectivity, and functional groups. For any research or development program involving this compound, a thorough understanding of its NMR, IR, and MS profiles is not merely procedural—it is essential for confirming synthesis success, assessing purity, and ensuring the integrity of downstream biological data. This guide explains the causality behind the expected spectral features, providing a robust framework for analysis.

Molecular Structure Analysis

The foundational step in interpreting any spectral data is a clear understanding of the molecule's structure. This compound consists of a bicyclic quinoline system with a primary amine (-NH₂) at position C4 and a chlorine atom (-Cl) at position C3.

Caption: Numbering scheme for this compound.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: A Rationale

A robust ¹H NMR spectrum is best acquired using a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Solvent Choice Causality: DMSO-d₆ is the solvent of choice for several key reasons. First, its high polarity effectively dissolves the amine, preventing aggregation that could broaden signals. Second, its residual proton signal appears at a known chemical shift (δ ≈ 2.50 ppm), which does not interfere with the aromatic proton region. Most importantly, the amine protons (-NH₂) are less likely to undergo rapid chemical exchange with the solvent compared to protic solvents like D₂O or methanol-d₄, allowing for their direct observation.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

Predicted Spectrum and Interpretation

The spectrum is dominated by the aromatic region (δ 7.0–9.0 ppm). The electron-withdrawing nature of the quinoline nitrogen atom strongly deshields protons on the pyridine ring (H2), while the benzenoid ring protons (H5-H8) form a more complex system.[1][2] The amino group at C4 is electron-donating, while the chloro group at C3 is electron-withdrawing; their combined effects dictate the precise chemical shifts.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Interpretation |

| H2 | ~8.65 | Singlet (s) | - | Strongly deshielded by adjacent ring nitrogen and C3-Cl. No adjacent protons for coupling. |

| H8 | ~8.10 | Doublet (d) | ~8.4 | Deshielded by the peri-effect of the nitrogen lone pair. Coupled to H7. |

| H5 | ~7.85 | Doublet (d) | ~8.2 | Influenced by the ring system and coupled to H6. |

| H6 | ~7.70 | Triplet (t) | ~7.6 | Appears as a triplet-like multiplet due to coupling with H5 and H7. |

| H7 | ~7.55 | Triplet (t) | ~7.6 | Appears as a triplet-like multiplet due to coupling with H6 and H8. |

| 4-NH₂ | ~6.50 | Broad Singlet (br s) | - | Chemical shift is concentration-dependent. Broad due to quadrupole effects and potential exchange. |

Carbon-13 (¹³C) NMR Spectroscopy

Experimental Protocol

The ¹³C NMR spectrum should be acquired on the same sample solution prepared for ¹H NMR analysis.

-

Technique: A standard proton-decoupled experiment is used. This is a self-validating system where all signals appear as singlets, simplifying the spectrum by removing C-H coupling and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Acquisition: A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).

Predicted Spectrum and Interpretation

The molecule has nine distinct aromatic carbons, which are expected to produce nine unique signals. The chemical shifts are governed by the hybridization and the electronic effects of the substituents. Predictions can be made based on substituent effect models for quinoline systems.[3]

| Carbon Assignment | Predicted δ (ppm) | Rationale for Interpretation |

| C2 | ~152.0 | Adjacent to ring nitrogen, deshielded. |

| C4 | ~148.5 | Attached to the electron-donating -NH₂ group. |

| C8a | ~147.0 | Quaternary carbon at the ring junction. |

| C6 | ~130.0 | CH carbon on the benzenoid ring. |

| C8 | ~128.5 | CH carbon on the benzenoid ring. |

| C4a | ~126.0 | Quaternary carbon at the ring junction. |

| C5 | ~124.0 | CH carbon on the benzenoid ring. |

| C7 | ~123.0 | CH carbon on the benzenoid ring. |

| C3 | ~118.0 | Attached to the electronegative -Cl group. |

Infrared (IR) Spectroscopy

Experimental Protocol

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid sample due to its simplicity and reproducibility.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact, and the spectrum is recorded. A background scan of the empty crystal must be taken first and automatically subtracted from the sample spectrum.

Predicted Spectrum and Interpretation

The IR spectrum provides definitive evidence for the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Interpretation |

| 3450–3300 | N-H Asymmetric Stretch | Primary Amine (-NH₂) | A primary amine is characterized by two N-H stretching bands. This is a critical diagnostic peak. |

| 3350–3250 | N-H Symmetric Stretch | Primary Amine (-NH₂) | The second of the two characteristic primary amine stretching bands. |

| 3100–3000 | C-H Stretch | Aromatic Ring | Indicates the presence of sp² C-H bonds. |

| 1650–1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Confirms the primary amine functional group. |

| 1620–1450 | C=C and C=N Stretch | Quinoline Ring | A series of sharp bands characteristic of the aromatic heterocyclic system. |

| 1335–1250 | C-N Stretch | Aromatic Amine | Stretching of the bond between the aromatic ring and the amine nitrogen. |

| 850–750 | C-Cl Stretch | Aryl Halide | Strong absorption in the fingerprint region indicating the C-Cl bond. |

Mass Spectrometry (MS)

Experimental Protocol

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the gold standard for determining the molecular formula.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

-

Ionization Mode: Positive ion mode is chosen because the basic amine and quinoline nitrogen are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

Predicted Spectrum and Interpretation

The mass spectrum provides the molecular weight and, crucially, confirms the presence of chlorine.

| m/z (Daltons) | Ion | Relative Intensity | Rationale for Interpretation |

| 179.0376 | [M(³⁵Cl)+H]⁺ | 100% | The protonated molecular ion for the molecule containing the more abundant ³⁵Cl isotope. This value confirms the molecular formula C₉H₈ClN₂. |

| 181.0347 | [M(³⁷Cl)+H]⁺ | ~33% | The protonated molecular ion for the molecule containing the less abundant ³⁷Cl isotope. The characteristic ~3:1 intensity ratio of the M and M+2 peaks is a definitive signature for a single chlorine atom.[4] |

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all methods. Each spectrum provides a unique and essential piece of the structural puzzle.

Caption: Integrated workflow for structural elucidation.

References

-

Ganesan, A. (2020). The 4-Aminoquinoline Scaffolds as Antimalarials. IntechOpen. [Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Journal of Advances in Chemistry. (2014). Effect of different substituents on 1H NMR of quinolones. [Link]

-

University of Calgary. Infrared Spectroscopy: Table of Frequencies. [Link]

-

Sutton, B. M., & Hewitt, A. J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

-

PubChem. 7-chloroquinolin-4-amine (CID 94711). National Center for Biotechnology Information. [Link]

-

MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Gondru, R., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 21(11), 3769-3781. [Link]

-

MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

Sources

The Strategic Core: A Technical Guide to 3-Chloroquinolin-4-amine in Modern Medicinal Chemistry

Foreword: The Quinoline Scaffold's Enduring Legacy and the Rise of a Versatile Player

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its legacy is etched in the history of landmark drugs, from the antimalarial quinine to a plethora of synthetic analogues that have shaped modern pharmacotherapy.[1][2] Within this esteemed family, the 3-chloroquinolin-4-amine scaffold has emerged as a particularly strategic and versatile core for the design of novel therapeutics. Its unique arrangement of a reactive chlorine atom at the 3-position and a nucleophilic amino group at the 4-position provides a rich chemical canvas for the creation of diverse and potent bioactive molecules. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, reactivity, and burgeoning applications of this remarkable scaffold, offering both foundational knowledge and field-proven insights.

I. The Architectural Blueprint: Synthesis of the this compound Core

The efficient and scalable synthesis of the this compound scaffold is paramount to its utility in drug discovery programs. While numerous methods exist for the synthesis of quinoline derivatives, a practical and adaptable approach to this specific core is essential. A logical and commonly employed synthetic strategy proceeds through a multi-step sequence, which is detailed below.

Conceptual Synthetic Workflow

The synthesis of this compound can be logically approached from a substituted aniline precursor, leveraging well-established cyclization and functional group interconversion reactions. A plausible and efficient route is outlined below, providing a self-validating system for researchers to replicate and adapt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust method for the synthesis of the this compound core, adapted from established procedures for related quinoline derivatives.

Step 1: Synthesis of 3-Chloro-4-hydroxyquinoline

This initial step involves the construction of the quinoline ring system.

-

Reaction: A substituted aniline, such as 2-amino-4-chlorobenzoic acid, can be acylated and subsequently cyclized to form the corresponding 4-hydroxyquinoline.

-

Reagents & Conditions:

-

React 2-amino-4-chlorobenzoic acid with an acylating agent like acetic anhydride.

-

Induce cyclization of the resulting amide using a dehydrating agent such as polyphosphoric acid at elevated temperatures.

-

-

Causality: The intramolecular cyclization is a classic approach to forming the quinoline ring, where the newly formed amide attacks the aromatic ring to close the second ring of the bicyclic system.

Step 2: Chlorination to 3,4-Dichloroquinoline

The hydroxyl group at the 4-position is converted to a more reactive chlorine atom.

-

Reaction: The 4-hydroxyquinoline from the previous step is treated with a chlorinating agent.

-

Reagents & Conditions:

-

Reflux 3-chloro-4-hydroxyquinoline with phosphorus oxychloride (POCl₃).[3]

-

-

Causality: POCl₃ is a powerful reagent that effectively replaces the hydroxyl group with a chlorine atom, creating a key intermediate for subsequent nucleophilic substitution.

Step 3: Amination to this compound

The final step introduces the crucial amino group at the 4-position.

-

Reaction: The highly reactive 4-chloro position of 3,4-dichloroquinoline undergoes nucleophilic aromatic substitution (SNAr) with an amine source.[4][5]

-

Reagents & Conditions:

-

React 3,4-dichloroquinoline with a source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection) in a suitable solvent like ethanol or DMSO under elevated temperature and pressure.[4]

-

-

Causality: The chlorine atom at the 4-position of the quinoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity is a cornerstone of quinoline chemistry and allows for the selective introduction of the amino group at the desired position.[6]

II. The Art of Derivatization: Reactivity and Synthetic Utility

The this compound scaffold offers two primary points for diversification: the chlorine atom at the 3-position and the amino group at the 4-position. Understanding the reactivity of these functional groups is key to unlocking the full potential of this scaffold in medicinal chemistry.

Reactivity of the 3-Chloro Group: A Gateway to Diverse Functionality

While less reactive than the 4-chloro position, the chlorine atom at the 3-position is amenable to a variety of transformations, particularly modern cross-coupling reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions provides a powerful toolkit for introducing a wide range of substituents at the 3-position.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the installation of various amino functionalities.[7]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynyl-substituted quinolines.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

-

Caption: Palladium-catalyzed derivatization of the 3-position.

Reactivity of the 4-Amino Group: A Handle for Side Chain Elaboration

The primary amino group at the 4-position serves as a versatile nucleophile, readily participating in a variety of reactions to introduce diverse side chains.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

III. Applications in Drug Discovery: Targeting Disease with Precision

The this compound scaffold has proven to be a fruitful starting point for the development of potent and selective inhibitors of various disease-relevant targets, most notably in the fields of oncology and autoimmune disorders.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors for Rheumatoid Arthritis

A significant breakthrough in the application of the this compound scaffold has been the discovery of potent and reversible inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its aberrant activation is implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.

Mechanism of Action:

BTK inhibitors derived from the this compound scaffold act by binding to the ATP-binding site of the BTK enzyme, thereby preventing its phosphorylation and subsequent activation. This blockade of BTK signaling leads to the inhibition of downstream pathways that are critical for B-cell proliferation, differentiation, and the production of autoantibodies and inflammatory cytokines.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Aminoquinoline Saga: A Technical Guide to a Cornerstone of Antimalarial Therapy

Introduction: From Bark to Bench and Beyond

The history of 4-aminoquinoline compounds is inextricably linked with the global fight against malaria, a parasitic disease that has plagued humanity for millennia. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, mechanism of action, structure-activity relationships (SAR), and synthetic methodologies related to this critical class of therapeutic agents. We will delve into the pivotal experiments and scientific reasoning that have shaped our understanding of 4-aminoquinolines, from the early observations of cinchona bark's efficacy to the molecular intricacies of drug resistance and the ongoing quest for novel derivatives.

The journey begins with the indigenous peoples of Peru, who recognized the fever-reducing properties of the cinchona tree's bark. This traditional knowledge was introduced to Europe in the 17th century, and in 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine. For centuries, quinine was the only effective treatment for malaria. However, the logistical challenges of securing a consistent supply, particularly during times of global conflict, spurred the search for synthetic alternatives. This necessity reached a critical juncture during World War II when the Japanese occupation of the Dutch East Indies cut off the world's primary source of quinine.

This geopolitical crisis accelerated research programs in Europe and the United States, leading to the (re)discovery and development of chloroquine. Although first synthesized in 1934 by Hans Andersag and his team at the German company Bayer, who named it Resochin, its potential was initially overlooked due to perceived toxicity. It was the American wartime antimalarial drug development program that unequivocally demonstrated its significant therapeutic value. Chloroquine was introduced into clinical practice in 1947 and, for a time, was hailed as a "miracle drug" for its high efficacy, low cost, and favorable safety profile.[1]

This guide will now transition from this historical context to the core scientific principles that underpin the discovery and development of 4-aminoquinoline compounds.

The Molecular Battleground: Mechanism of Action

The primary site of action for 4-aminoquinolines is the acidic digestive vacuole of the intraerythrocytic malaria parasite. During its blood stage, the parasite digests host hemoglobin to obtain essential amino acids for its growth and replication. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (the "malaria pigment").

4-aminoquinoline compounds, being weak bases, accumulate to high concentrations within the acidic environment of the parasite's digestive vacuole through a process of ion trapping. Once inside, they interfere with the heme detoxification process. The prevailing hypothesis is that these drugs cap the growing face of the hemozoin crystal, preventing further heme polymerization.[2][3] This leads to the buildup of toxic free heme, which in turn causes oxidative stress and damages the parasite's membranes, ultimately leading to its death.

The central role of hemoglobin degradation in the mechanism of action of 4-aminoquinolines has been definitively supported by studies showing that inhibitors of the malarial aspartic proteinase plasmepsin I, which is involved in hemoglobin degradation, antagonize the antiparasitic activity of these drugs.

Caption: Chloroquine resistance mechanism and its reversal by verapamil.

Experimental Protocols: A Guide for the Bench Scientist

This section provides detailed, step-by-step methodologies for key experiments in 4-aminoquinoline research.

Protocol 1: Synthesis of 4,7-Dichloroquinoline

4,7-Dichloroquinoline is a crucial precursor for the synthesis of many 4-aminoquinoline antimalarials, including chloroquine. The following is a common synthetic route.

Causality Behind Experimental Choices:

-

m-Chloroaniline and Ethyl Ethoxymethylenemalonate: These are the starting materials for constructing the quinoline ring system.

-

Dowtherm A: This is a high-boiling point solvent used for the thermal cyclization and decarboxylation steps, which require high temperatures. Its use is critical for achieving good yields in these reactions.

-

Phosphorus Oxychloride (POCl3): This is a standard reagent used to convert the 4-hydroxyquinoline intermediate to the desired 4-chloroquinoline.

Step-by-Step Methodology:

-

Step A: Formation of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate:

-

In a round-bottomed flask, combine m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles).

-

Heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate. The resulting warm product is used directly in the next step.

-

-

Step B: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid:

-

Heat 1 liter of Dowtherm A to a vigorous boil in a large round-bottomed flask equipped with an air condenser.

-

Carefully pour the product from Step A into the boiling Dowtherm A.

-

Continue heating for 1 hour to effect cyclization.

-

Cool the mixture, filter the crystallized product, and wash with a non-polar solvent like hexane to remove impurities.

-

Suspend the air-dried solid in 1 liter of 10% aqueous sodium hydroxide and reflux for approximately 1 hour to saponify the ester.

-

Cool the mixture and separate the aqueous layer. Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

-

-

Step C: Synthesis of 4,7-Dichloroquinoline:

-

Suspend the air-dried acid from Step B in 1 liter of Dowtherm A in a flask equipped with a stirrer and reflux condenser.

-

Boil the mixture for 1 hour under a stream of nitrogen to remove any residual water.

-

Cool the solution to room temperature and add phosphorus oxychloride (0.98 mole).

-

Heat the mixture to 135-140°C and stir for 1 hour.

-

Cool the reaction mixture and pour it into a separatory funnel.

-

Extract the product with 10% hydrochloric acid.

-

Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.

-

Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like hexane to yield pure 4,7-dichloroquinoline. [4][5]

-

Protocol 2: In Vitro Antiplasmodial Activity Assay using SYBR Green I

This is a widely used fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Causality Behind Experimental Choices:

-

SYBR Green I: This fluorescent dye intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasitic DNA, and thus, parasite proliferation. [6][7]* Sorbitol Synchronization: This step is crucial to ensure that the parasite culture is at a uniform developmental stage (rings) at the start of the assay, which increases the reproducibility of the results. [7]* Lysis Buffer: The buffer contains detergents (like Triton X-100 and saponin) to lyse the red blood cells and release the parasites and their DNA, making it accessible to the SYBR Green I dye. [6] Step-by-Step Methodology:

-

Parasite Culture and Synchronization:

-

Maintain P. falciparum cultures (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) in human O+ red blood cells in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

-

Synchronize the culture to the ring stage using a 5% D-sorbitol treatment.

-

-

Plate Preparation:

-

Prepare serial dilutions of the test compounds and control drugs (e.g., chloroquine) in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%.

-

Include wells with culture medium only (negative control) and a known antimalarial drug (positive control).

-

-

Parasite Addition:

-

Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

-

Add 100 µL of this parasite suspension to each well of the 96-well plate.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

-

-

Lysis and Staining:

-

After incubation, add 100 µL of SYBR Green I lysis buffer (containing a 1:5000 dilution of the SYBR Green I stock) to each well.

-

Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.

-

Protocol 3: Heme Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), providing a direct measure of its potential to interfere with the parasite's heme detoxification pathway.

Causality Behind Experimental Choices:

-

Hematin: This is the substrate for the polymerization reaction.

-

Acetate Buffer (pH 4.8): This mimics the acidic environment of the parasite's digestive vacuole, where hemozoin formation occurs.

-

Tween 20: This non-ionic surfactant acts as an initiator for β-hematin formation in this in vitro assay. [8]* Colorimetric Detection: The assay is based on the reduction of heme absorbance upon its conversion to β-hematin. The absorbance is measured at 415 nm. [8] Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of hemin chloride (e.g., 25 mM) in dimethyl sulfoxide (DMSO).

-

Just before use, dilute the hemin stock to 111.1 µM in 1 M acetate buffer (pH 4.8).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the test compound at various concentrations.

-

Add 100 µL of the diluted heme solution to each well.

-

Include wells with a known inhibitor like chloroquine (positive control) and wells with buffer only (negative control).

-

-

Initiation of Polymerization:

-

Add 50 µL of a Tween 20 solution (e.g., 0.012 g/liter in acetate buffer) to each well to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Measurement and Analysis:

-

After incubation, centrifuge the plate to pellet the β-hematin.

-

Carefully remove the supernatant.

-

Resuspend the pellet in a suitable solvent (e.g., 0.1 M NaOH) to dissolve the remaining unpolymerized heme.

-

Measure the absorbance at 415 nm using a microplate reader.

-

Calculate the percentage of inhibition of heme polymerization for each compound concentration and determine the IC50 value. [8][9]

-

Conclusion: An Enduring Legacy and Future Directions

The 4-aminoquinolines, born out of a wartime necessity, have left an indelible mark on the history of medicine. While the rise of resistance has diminished the utility of chloroquine in many parts of the world, the 4-aminoquinoline scaffold remains a cornerstone of antimalarial drug discovery. The deep understanding of their mechanism of action, structure-activity relationships, and the molecular basis of resistance provides a robust foundation for the rational design of new analogs.

Current research focuses on developing 4-aminoquinoline derivatives that can overcome existing resistance mechanisms. This includes modifying the side chain to evade recognition by the mutant PfCRT transporter and creating hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores. The ongoing battle against malaria demands continuous innovation, and the lessons learned from the 4-aminoquinoline saga will undoubtedly continue to guide the development of the next generation of antimalarial therapies.

References

- Bray, P. G., Ward, S. A., & O'Neill, P. M. (2005). 4-Aminoquinolines and the search for new antimalarial drugs. Current opinion in chemical biology, 9(4), 421-428.

- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. The Condensation of Anilines with Ethyl Ethoxymethylenemalonate. Journal of the American Chemical Society, 68(7), 1204-1208.

- Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., Masciadri, R., ... & Peters, W. (1996). 4-Aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum. Antimicrobial agents and chemotherapy, 40(8), 1846-1854.

- Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules, 25(21), 5143.

- Martin, S. K., Oduola, A. M., & Milhous, W. K. (1987). Reversal of chloroquine resistance in Plasmodium falciparum by verapamil. Science, 235(4791), 899-901.

- Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871.

- Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.34 (1948).

- Slater, A. F. (1993). Chloroquine: mechanism of action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203-235.

- Egan, T. J. (2008). Haemozoin (malaria pigment) and the lysosome: a paradigm for drug action and resistance. Biochemical Society Transactions, 36(Pt 5), 1105-1110.

- Hocart, S. J., Liu, H., Deng, H., De, D., Krogstad, F. M., & Krogstad, D. J. (2011). 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial agents and chemotherapy, 55(5), 2233-2244.

- Parast, F., Chou, A. C., & Cerami, A. (1998). Simple colorimetric inhibition assay of heme crystallization for high-throughput screening of antimalarial compounds. Antimicrobial agents and chemotherapy, 42(10), 2645-2648.

- Roepe, P. D. (2009). Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum. Chemical reviews, 109(6), 2427-2455.

- Sanchez, C. P., Dave, A., Stein, W. D., & Lanzer, M. (2010). The molecular basis of chloroquine resistance in Plasmodium falciparum: a classical transporter comes of age. Trends in parasitology, 26(9), 434-441.

- P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. (2012). WorldWide Antimalarial Resistance Network.

- Khan, M. A., & Khan, M. T. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances, 5(110), 90794-90815.

- The Chloroquine Chronicles: A History of the Drug That Conquered the World. (2020). The World.

- Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. (2017). AIP Conference Proceedings.

- High Throughput Kinetic Assay for Screening Potential Inhibitors of Sickle Hemoglobin Polymeriz

- Antiplasmodial activity of n

- Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA. (2014). Antimicrobial Agents and Chemotherapy.

- Application Notes and Protocols for In Vitro Antiplasmodial Assay Using Cassiachromone. (2025). Benchchem.

- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878.

- Reversal of chloroquine resistance in Plasmodium falciparum by verapamil. (1987). Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hematin polymerization assay as a high-throughput screen for identification of new antimalarial pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iddo.org [iddo.org]

- 7. Making sure you're not a bot! [gupea.ub.gu.se]

- 8. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 3-Chloroquinolin-4-amine Derivatives and Analogues

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine. While extensive research has focused on derivatives bearing the 7-chloro substituent, the isomeric 3-chloroquinolin-4-amine core remains a comparatively underexplored chemical space. This guide provides an in-depth technical analysis of this specific scaffold, beginning with a foundational overview of 4-aminoquinoline chemistry. We will dissect established and modern synthetic strategies, from classical nucleophilic aromatic substitution to intricate cyclization reactions, providing the causal logic behind methodological choices. A significant focus is placed on the prospective structure-activity relationships (SAR) of 3-chloro analogues, contrasting them with their well-documented 7-chloro counterparts. Furthermore, this whitepaper explores the diverse pharmacological profile and therapeutic applications of the broader 4-aminoquinoline class—including antimalarial, anticancer, and novel neuroprotective activities—to project the potential of 3-chloro derivatives. Detailed experimental protocols, data-rich tables, and explanatory diagrams are provided to serve as a practical resource for professionals engaged in drug discovery and development.

Introduction: The 4-Aminoquinoline Scaffold in Medicinal Chemistry

The Quinoline Core: A Privileged Structure

The quinoline ring system, an aromatic N-heterocycle, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid bicyclic structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, and metal coordination) make it an ideal framework for designing molecules that can bind with high affinity to a multitude of biological targets. This versatility has led to the development of quinoline-based drugs across a vast spectrum of therapeutic areas.[1][2]

The Legacy of 4-Aminoquinolines: From Chloroquine to Modern Therapeutics

Among the various classes of quinoline derivatives, the 4-aminoquinolines are arguably the most impactful. Their journey began with the synthesis of chloroquine in 1934, which became a frontline antimalarial agent for decades.[3] The 4-aminoquinoline scaffold is the foundation for numerous approved drugs, including antimalarials like amodiaquine and piperaquine, as well as anticancer agents such as neratinib and bosutinib.[1][2] The broad biological activity of this class encompasses antimalarial, anticancer, anti-inflammatory, antiviral, antibacterial, and even anti-Alzheimer properties, cementing its importance in drug discovery.[1][2]

Spotlight on the this compound Core: An Unconventional Isomer

The vast majority of clinically successful 4-aminoquinolines, including chloroquine, feature a chlorine atom at the 7-position.[4] This substitution pattern is known to be critical for antimalarial activity, primarily by influencing the basicity (pKa) of the quinoline nitrogen and the molecule's ability to accumulate in the acidic food vacuole of the malaria parasite.[5][6]

The this compound core represents a significant structural deviation. Placing the potent electron-withdrawing chloro group directly adjacent to the 4-amino substituent introduces distinct electronic and steric effects:

-

Electronic Impact: The inductive effect of the 3-chloro group is expected to more strongly decrease the basicity of the 4-amino group compared to a 7-chloro substituent. This can profoundly alter the molecule's ionization state at physiological pH, affecting membrane permeability, target binding, and pharmacokinetic properties.

-

Steric Hindrance: The presence of a substituent at the C3 position can introduce steric hindrance, potentially influencing the preferred conformation of the 4-amino side chain and its interaction with biological targets.

This guide will explore the synthetic routes to access this unique scaffold and hypothesize how these inherent structural differences may be leveraged for novel drug design.

Synthetic Strategies for the 4-Aminoquinoline Core

The synthesis of 4-aminoquinolines can be broadly approached through three primary strategies, each offering distinct advantages in terms of substrate scope and the potential for diversification.

The Cornerstone: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct method for synthesizing 4-aminoquinoline derivatives is the Nucleophilic Aromatic Substitution (SNAr) reaction.[2] This pathway is predicated on the reaction of a 4-chloroquinoline precursor with a primary or secondary amine.

Causality of the Reaction: The quinoline nitrogen atom acts as an activating group, withdrawing electron density from the carbocyclic ring, particularly at the C2 and C4 positions. This electron deficiency makes the C4 carbon highly electrophilic and susceptible to attack by a nucleophile (the amine). The chloride ion is an excellent leaving group, driving the reaction to completion. Classic conditions often involve heating the 4-chloroquinoline and an excess of the desired amine, sometimes in a solvent like ethanol or DMF, or even neat.[1][2] The use of a non-nucleophilic base, such as triethylamine or K₂CO₃, can be beneficial to scavenge the HCl generated during the reaction, especially when using amine salts or less nucleophilic amines.[7]

Annulation and Cyclization Reactions

Annulation strategies build the quinoline core from acyclic or monocyclic precursors. These methods are exceptionally powerful for creating diversity, as they allow for the introduction of various substituents at the 2-, 3-, and benzo-positions of the quinoline ring—a significant advantage over SNAr methods, which are limited by the availability of pre-functionalized 4-chloroquinolines.[1] A common approach involves the coupling of 2-aminobenzonitriles with substituted alkynes, which proceeds via an intermolecular annulation to yield highly functionalized 4-aminoquinolines.[1][2]

Experimental Rationale: For instance, in the synthesis of 2-halocarbon-3-phosphonyl-4-aminoquinolines, potassium carbonate (K₂CO₃) in toluene at high temperature is used.[1] K₂CO₃ is a crucial, non-nucleophilic base that facilitates the key deprotonation steps required for cyclization. Toluene is an effective high-boiling, aprotic solvent that solubilizes the organic precursors without interfering with the reaction mechanism.

Metal-Catalyzed Cross-Coupling and Other Miscellaneous Reactions

Modern organic synthesis has introduced powerful metal-catalyzed methods. Palladium-catalyzed reactions, such as the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones in the presence of an amine, have emerged as a sophisticated alternative to SNAr for producing known drugs like chloroquine.[1][2] Additionally, copper-catalyzed Buchwald-Hartwig-type aminations can be used to install the amino group at the C4 position.[1] These methods offer milder reaction conditions and can be tolerant of a wider range of functional groups.

General Synthetic Workflow Diagram

The following diagram illustrates the primary synthetic pathways leading to 4-aminoquinoline derivatives.

Caption: Primary synthetic routes to the 4-aminoquinoline core.

Synthesis of this compound Derivatives: A Detailed Protocol

Accessing the 3-chloro-4-aminoquinoline scaffold most reliably proceeds via an SNAr reaction starting from the corresponding 3,4-dichloroquinoline. This precursor, while less common than 4,7-dichloroquinoline, is commercially available or can be synthesized via established methods.

Rationale for Synthetic Route Selection

The SNAr approach is chosen for its reliability, predictability, and operational simplicity. The C4 position of 3,4-dichloroquinoline is significantly more activated towards nucleophilic attack than the C3 position due to the electronic influence of the ring nitrogen. This provides inherent regioselectivity, ensuring the incoming amine displaces the C4 chlorine, yielding the desired 3-chloro-4-aminoquinoline product.

Detailed Step-by-Step Protocol: Synthesis of N-(3-chloroquinolin-4-yl)alkanamine

Disclaimer: This protocol is a representative example based on established SNAr methodologies and should be adapted and optimized for specific substrates and scales. All work should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Objective: To synthesize a representative 3-chloro-4-aminoquinoline derivative via SNAr.

Materials:

-

3,4-dichloroquinoline (1.0 eq)

-

Desired alkylamine (e.g., N,N-diethylethane-1,2-diamine) (2.0-3.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dichloroquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 5-10 mL per gram of dichloroquinoline). Add the chosen alkylamine (2.0-3.0 eq) to the mixture.

-

Scientist's Note: Using a slight excess of the amine helps drive the reaction to completion. K₂CO₃ acts as a base to neutralize the in-situ generated HCl, preventing the protonation and deactivation of the amine nucleophile. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3,4-dichloroquinoline spot is consumed (typically 6-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Scientist's Note: The product is expected to be more soluble in the organic phase. The water wash removes the DMF and inorganic salts.

-

-

Washing: Wash the combined organic layers with brine. This helps to remove any remaining water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure product.

-